1-(3,3-dimethylbutanoyl)azocane
Description
Properties
IUPAC Name |
1-(azocan-1-yl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-13(2,3)11-12(15)14-9-7-5-4-6-8-10-14/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEIHPROZHONLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the recommended synthetic pathways for 1-(3,3-dimethylbutanoyl)azocane, and how can intermediates be characterized?
The synthesis typically involves multi-step organic reactions, including acylation of azocane (an eight-membered azacycloalkane) with 3,3-dimethylbutanoyl chloride under anhydrous conditions. Key steps include:
- Nucleophilic acyl substitution : Azocane reacts with the acyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .
- Purification : Column chromatography or recrystallization to isolate the product.
- Characterization : Use -NMR (e.g., δ 1.2–1.4 ppm for dimethyl groups) and FT-IR (C=O stretch ~1650–1700 cm) to confirm structure .
Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?
A combination of methods is essential:
- Chromatography : HPLC or GC-MS to assess purity and detect impurities (e.g., unreacted azocane or acyl chloride derivatives) .
- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and X-ray crystallography for absolute stereochemical assignment (if applicable) .
- Thermal analysis : Differential scanning calorimetry (DSC) to evaluate melting points and stability .
Q. How does the stability of this compound vary under different storage conditions?
The compound is sensitive to hydrolysis due to the amide bond. Recommended practices include:
- Storage : In anhydrous solvents (e.g., dry DMSO or THF) at –20°C under nitrogen .
- Monitoring : Regular NMR or LC-MS checks to detect degradation products like azocane or 3,3-dimethylbutanoic acid .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for this compound derivatives in biological systems?
Modifying substituents on the azocane ring or acyl group can alter bioactivity. For example:
- Azocane ring substitution : Introducing electron-withdrawing groups (e.g., fluorine) enhances metabolic stability but may reduce binding affinity to targets like GPCRs .
- Acyl chain variation : Branched chains (e.g., 3,3-dimethyl) improve lipophilicity, potentially enhancing blood-brain barrier penetration .
Q. How can researchers address contradictions in reported biological activities of this compound analogs?
Discrepancies often arise from:
Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?
Key optimizations include:
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time .
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility and reaction homogeneity .
Q. How can computational modeling predict the interaction of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can:
- Identify binding poses in enzyme active sites (e.g., cytochrome P450 isoforms) .
- Predict metabolic pathways by analyzing electron density maps of reactive sites .
Methodological Challenges & Solutions
Q. What are the common impurities in this compound synthesis, and how are they identified?
- Byproducts : Unreacted azocane, over-acylated derivatives, or oxidized forms.
- Detection : LC-MS with electrospray ionization (ESI) or MALDI-TOF for high-sensitivity profiling .
Q. How should researchers design assays to evaluate the biological activity of this compound?
- In vitro : Enzyme inhibition assays (e.g., fluorescence-based) to measure IC values .
- In vivo : Pharmacokinetic studies in rodent models to assess bioavailability and half-life .
Q. How to resolve discrepancies between computational predictions and experimental data for this compound?
- Validation : Cross-check docking results with mutagenesis studies (e.g., alanine scanning) to confirm binding residues .
- Data reconciliation : Adjust force field parameters in simulations to better reflect experimental conditions (e.g., solvent polarity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
